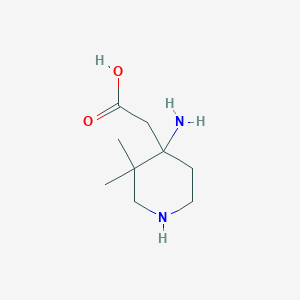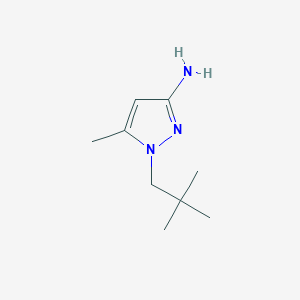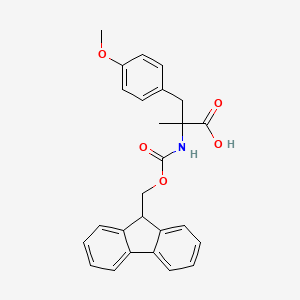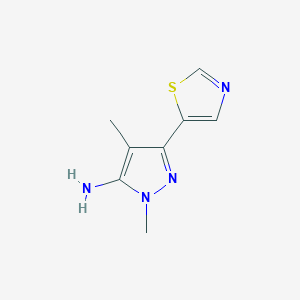
3-(Azepan-2-YL)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pentane-2,4-dione, where an azepane ring is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with azepane under specific conditions. One common method is the Finkelstein reaction, where chloro derivatives are converted into more reactive iodo derivatives using highly polar organic solvents . This method allows for the efficient synthesis of 3-substituted derivatives of pentane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of industrially used ketones, such as methyl isobutyl ketone, as solvents can facilitate the azeotropic removal of water from the reaction mixture, enabling the application of moisture-sensitive alkylating agents .
化学反応の分析
Types of Reactions
3-(Azepan-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
3-(Azepan-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemical products and materials
作用機序
The mechanism of action of 3-(Azepan-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, it can undergo keto-enol tautomerism, where the compound interconverts between keto and enol forms. This interconversion is facilitated by the transfer of a proton and involves transition states that are non-planar . Additionally, the compound can react with urea in acidic conditions to form hydroxypyrimidines, a process that involves acid-catalyzed attack on the keto-enol form followed by cyclization .
類似化合物との比較
3-(Azepan-2-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
Pentane-2,4-dione: The parent compound without the azepane ring.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring instead of an azepane ring.
3-(Azepan-1-ylmethylidene)pentane-2,4-dione: A similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
3-(azepan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3 |
InChIキー |
BHRIGSNMXWJYLL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CCCCCN1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
![2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072203.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13072212.png)







![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
